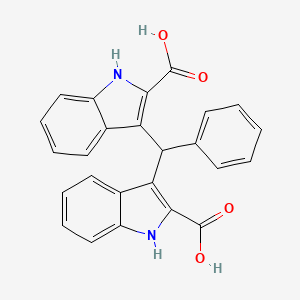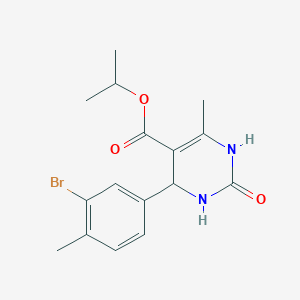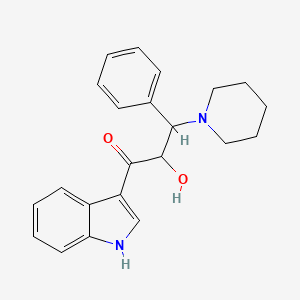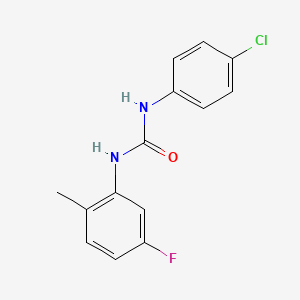
3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid)
説明
3,3'-(Phenylmethylene)bis(1H-indole-2-carboxylic acid), also known as PMIC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. PMIC belongs to the class of bis-indole derivatives, which have been found to exhibit various biological activities such as antitumor, antiviral, and anti-inflammatory effects.
作用機序
The mechanism of action of 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) has been found to inhibit the activation of the PI3K/Akt/mTOR pathway, which is a key pathway involved in cancer cell growth and survival. 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) has also been found to inhibit the expression of various oncogenes, such as c-Myc and Bcl-2, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) has been found to exhibit various biochemical and physiological effects that make it a potential therapeutic agent. 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) has also been found to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) has also been found to exhibit antiviral activity against hepatitis C virus (HCV).
実験室実験の利点と制限
3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be easily purified using standard techniques. 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) is also stable under normal laboratory conditions, which makes it easy to handle and store. However, 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) also has limited availability, which can make it expensive to use in large-scale experiments.
将来の方向性
There are several future directions for research on 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid). One direction is to investigate the potential of 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Another direction is to optimize the synthesis method of 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) to improve its yield and purity. Further studies are also needed to fully understand the mechanism of action of 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) and to identify its molecular targets. Overall, 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) has shown promising results in scientific research, and further studies are needed to explore its full potential as a therapeutic agent.
科学的研究の応用
3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) has been found to exhibit various biological activities that make it a potential therapeutic agent. One of the most promising applications of 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) is its antitumor activity. Studies have shown that 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylic acid) has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer treatment.
特性
IUPAC Name |
3-[(2-carboxy-1H-indol-3-yl)-phenylmethyl]-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4/c28-24(29)22-20(15-10-4-6-12-17(15)26-22)19(14-8-2-1-3-9-14)21-16-11-5-7-13-18(16)27-23(21)25(30)31/h1-13,19,26-27H,(H,28,29)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIFDJICFDDONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(NC3=CC=CC=C32)C(=O)O)C4=C(NC5=CC=CC=C54)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163239.png)
![N'-[2-(2-sec-butylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4163242.png)
![7-[(3-bromo-4-hydroxy-5-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol](/img/structure/B4163245.png)
![N,N-dimethyl-N'-[3-(3-methyl-4-nitrophenoxy)propyl]-1,2-ethanediamine hydrochloride](/img/structure/B4163249.png)
![2-bromo-N-[1-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4163254.png)



![2-(3,5-dimethyl-4-isoxazolyl)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4163288.png)
![5-bromo-2-[(2-methylbutanoyl)amino]benzoic acid](/img/structure/B4163302.png)
![3,3'-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163324.png)
![tetrahydro-2-furanylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163325.png)
![2-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B4163333.png)